

Technical Guide: Physicochemical Properties of 4-(aminomethyl)-N,N-dimethyloxan-4-amine

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Compound of Interest

Compound Name: 4-(aminomethyl)-N,N-dimethyloxan-4-amine

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Document ID: CHEM-TG-2025-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

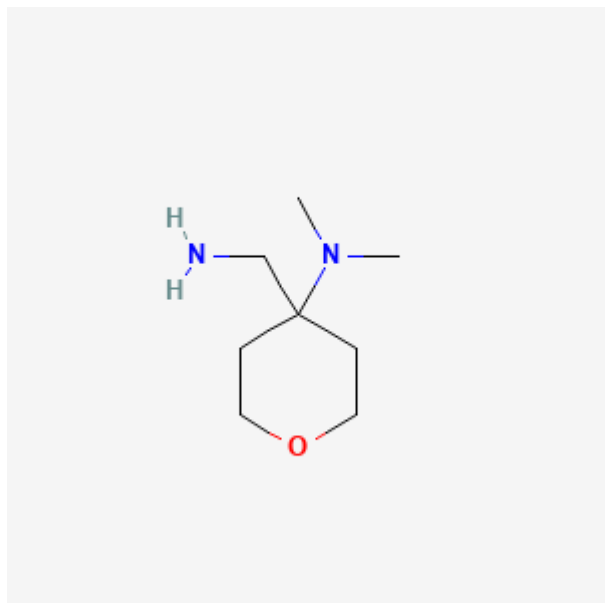
This document provides a comprehensive technical overview of the key physicochemical properties of **4-(aminomethyl)-N,N-dimethyloxan-4-amine** (henceforth referred to as the "Compound"). The Compound, identified by CAS Number 176445-80-0, is a saturated heterocyclic compound featuring a geminal diamine moiety on an oxane ring. Understanding its solubility and stability is critical for its potential development in pharmaceutical applications, as these parameters directly influence bioavailability, formulation strategies, and shelf-life.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies used for its characterization and presents representative data in key areas of interest. The protocols and data formats herein serve as a robust template for the evaluation of this and similar chemical entities.

Compound Details:

- IUPAC Name: 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine
- Molecular Formula: $C_8H_{18}N_2O$ [\[1\]](#)

- Molecular Weight: 158.24 g/mol
- Structure:



Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution. The presence of two amine groups suggests that the Compound's solubility will be highly dependent on pH. Below are representative data for both kinetic and thermodynamic solubility, which are key parameters in early drug discovery.

Solubility Data Summary

The following table summarizes typical solubility data obtained for a small molecule amine across various biorelevant media.

Solvent/Medium	pH	Temperature (°C)	Method	Solubility (µg/mL)
Phosphate Buffered Saline (PBS)	7.4	25	Kinetic (Nephelometry)	> 250
Simulated Gastric Fluid (SGF)	1.2	37	Kinetic (Nephelometry)	> 250
Simulated Intestinal Fluid (SIF)	6.8	37	Kinetic (Nephelometry)	> 250
Deionized Water	~7.0	25	Thermodynamic (Shake-Flask)	185 ± 15
pH 4.0 Buffer (Acetate)	4.0	25	Thermodynamic (Shake-Flask)	> 1000
pH 9.0 Buffer (Borate)	9.0	25	Thermodynamic (Shake-Flask)	95 ± 10

Note: The data presented are illustrative for a compound of this class and not based on published results for **4-(aminomethyl)-N,N-dimethyloxan-4-amine**.

Stability Profile

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods. The Compound is subjected to stress conditions as mandated by ICH guidelines to assess its intrinsic stability.

Forced Degradation Data Summary

The table below outlines the expected stability profile of a tertiary/primary aliphatic amine under various stress conditions.

Stress Condition	Duration	% Recovery	Major Degradants Identified
Hydrolytic			
0.1 M HCl, 60°C	24 hours	98.5%	None Detected
0.1 M NaOH, 60°C	24 hours	99.1%	None Detected
Neutral Water, 60°C	7 days	>99%	None Detected
Oxidative			
3% H ₂ O ₂ , RT	24 hours	85.2%	N-oxide formation
Photolytic			
ICH Option 2 (Xenon Lamp)	7 days	97.8%	Minor unspecified degradants
Thermal			
80°C, Dry Heat	7 days	>99%	None Detected

Note: The data presented are illustrative for a compound of this class and not based on published results for **4-(aminomethyl)-N,N-dimethyloxan-4-amine**.

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating high-quality data. The following sections describe standard operating procedures for the key experiments mentioned above.

Protocol: Kinetic Solubility Assessment via Nephelometry

Objective: To determine the kinetic solubility of the Compound in various aqueous buffers by measuring light scattering caused by precipitation.

Materials:

- Compound stock solution (10 mM in DMSO)
- Assay buffers (PBS, SGF, SIF)
- 96-well microplates (clear bottom)
- Plate-based nephelometer

Procedure:

- Plate Preparation: Dispense 198 μL of each assay buffer into designated wells of a 96-well plate.
- Compound Addition: Add 2 μL of the 10 mM Compound stock solution to the buffer-containing wells to achieve a final concentration of 100 μM . Prepare a blank for each buffer by adding 2 μL of DMSO.
- Incubation: Shake the plate for 2 hours at room temperature, protected from light.
- Measurement: Measure the turbidity of each well using a nephelometer.
- Data Analysis: Compare the light scattering signal of the compound wells to the blank wells. A signal significantly above the blank indicates precipitation, and the solubility is considered to be below the tested concentration.

Protocol: Forced Degradation Study (Oxidative Stress)

Objective: To assess the stability of the Compound under oxidative conditions and identify potential degradation products.

Materials:

- Compound (solid)
- Acetonitrile (ACN), HPLC grade
- Deionized Water, HPLC grade
- Hydrogen Peroxide (H_2O_2), 30% solution

- HPLC-UV system with a C18 column

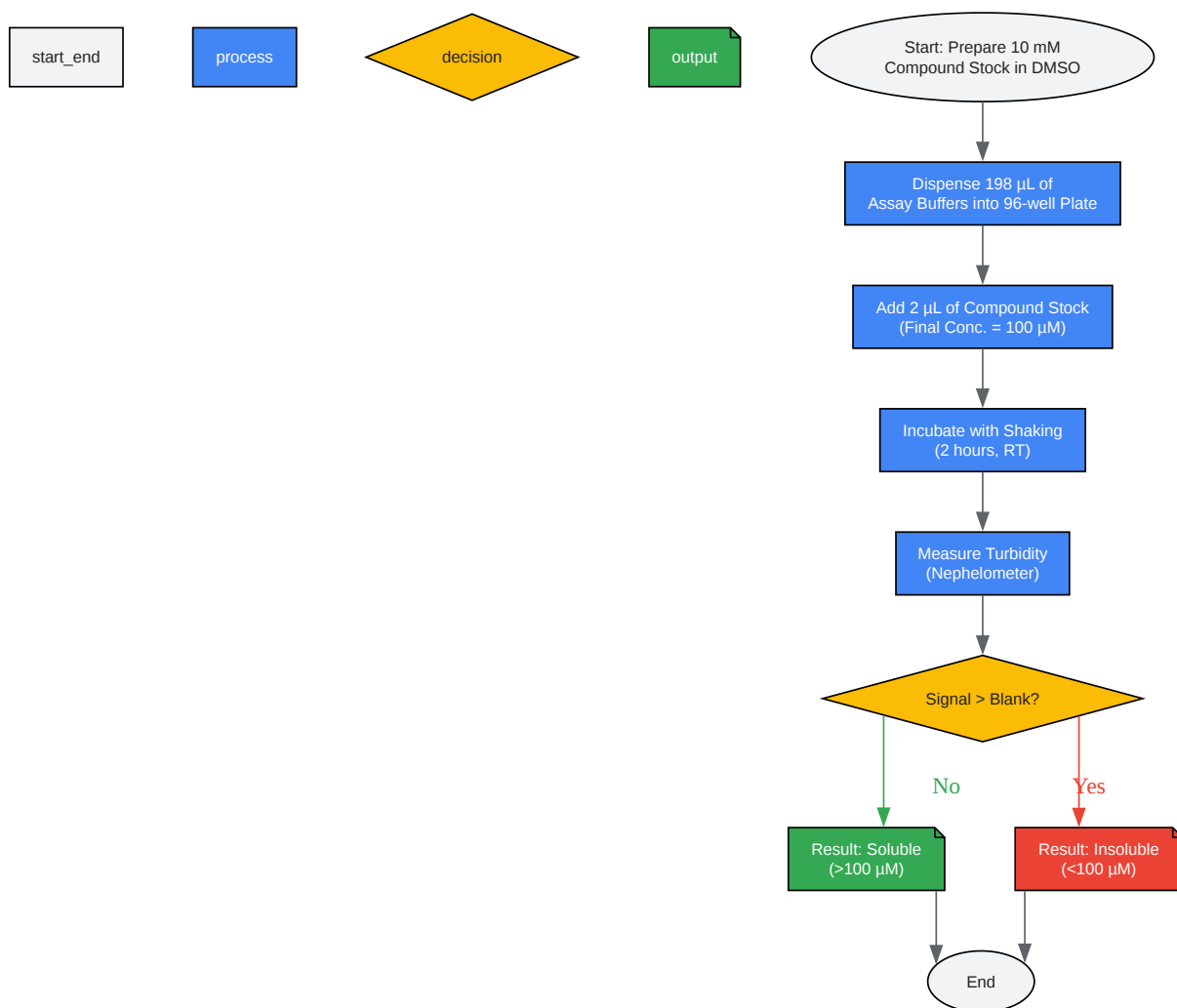
Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the Compound in ACN/Water (50:50).
- Stress Condition: To 1 mL of the Compound solution, add 100 μ L of 30% H_2O_2 to achieve a final concentration of ~3% H_2O_2 . Prepare a control sample with water instead of H_2O_2 .
- Incubation: Store both the stressed sample and the control at room temperature (25°C) for 24 hours, protected from light.
- Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of sodium bisulfite solution.
- Analysis:
 - Inject the control and stressed samples into the HPLC-UV system.
 - Monitor the peak area of the parent compound at a suitable wavelength.
 - Analyze for the appearance of new peaks, which represent degradation products.
- Data Reporting: Calculate the percent recovery of the parent compound in the stressed sample relative to the control. Characterize degradant peaks by their retention time and relative peak area.

Visualizations: Workflows and Logic

Diagram: Kinetic Solubility Workflow

The following diagram illustrates the high-throughput workflow for determining kinetic solubility.

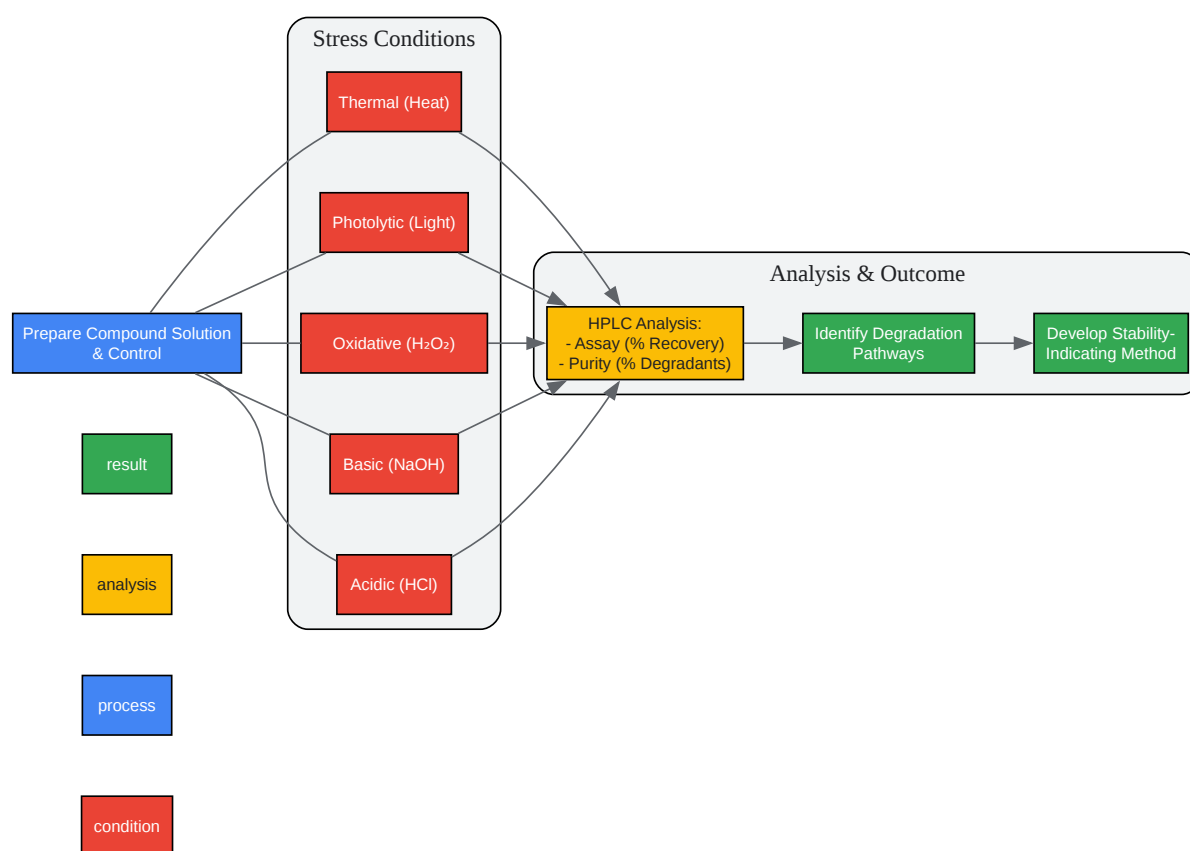


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Caption: Workflow for Kinetic Solubility Screening.

Diagram: Forced Degradation Study Logic

This diagram outlines the logical progression of a forced degradation study, from stress application to final analysis.



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Caption: Logic of a Forced Degradation Study.

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References

- 1. 4-(aminomethyl)-N,N-dimethyloxan-4-amine | C₈H₁₈N₂O | CID 10820849 - PubChem [pubchem.ncbi.nlm.nih.gov]
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